molecular formula C10H15NO B1215163 4-Methoxy-N-methylbenzeneethanamine CAS No. 4091-50-3

4-Methoxy-N-methylbenzeneethanamine

Cat. No. B1215163
CAS RN: 4091-50-3
M. Wt: 165.23 g/mol
InChI Key: JCMWSVNNSPUNER-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylbenzeneethanamine is a chemical compound of interest in various fields of chemistry and pharmacology. Its structure and properties make it a valuable subject for research in understanding its synthesis, molecular behavior, and potential applications in different areas, excluding its use and effects as a drug.

Synthesis Analysis

The synthesis of 4-Methoxy-N-methylbenzeneethanamine and related compounds involves several steps, including methylation, nitration, and reduction processes. For example, a study describes the synthesis of 4-methoxyphenol, a related compound, via substitution and reductive processes yielding high product yields above 80% (Cai‐Guang Jian, 2000).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-N-methylbenzeneethanamine has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography, providing insights into their structural characteristics and conformational preferences. For instance, the crystal structure of a complex molecule was determined, showcasing disorder within a methoxycarbonyl group and highlighting the cis orientation of certain fragments (S. Moser, V. Bertolasi, K. Vaughan, 2005).

Chemical Reactions and Properties

4-Methoxy-N-methylbenzeneethanamine undergoes various chemical reactions, reflecting its reactivity and interaction with different chemical agents. These reactions are pivotal in synthesizing novel compounds and exploring the chemical space for potential applications. A specific example includes the synthesis of N,N-dibenzyl derivatives through a 1,3-dipolar cycloaddition reaction, demonstrating the compound's versatility in forming complex structures (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).

Physical Properties Analysis

The physical properties of primary amines, including those similar to 4-Methoxy-N-methylbenzeneethanamine, such as boiling points, melting points, and critical constants, have been thoroughly investigated. These properties are crucial for understanding the compound's behavior under different conditions and for its application in various scientific and industrial processes (J. Chao, N. Gadalla, B. E. Gammon, K. Marsh, A. S. Rodgers, G. R. Somayajulu, R. Wilhoit, 1990).

Scientific Research Applications

Analytical Characterization in Research Chemicals

4-Methoxy-N-methylbenzeneethanamine, similar to N,N-dialkylated tryptamines, has been involved in various multidisciplinary research areas. Some derivatives of such compounds are utilized in medicinal products, while others are found in recreational drugs. Analytical characterization of these compounds, including 4-Methoxy-N-methylbenzeneethanamine analogs, is crucial for understanding their properties and potential uses in clinical and non-clinical research settings. The analytical data obtained from such studies provide valuable insights for researchers encountering new substances where analytical data might not be readily available (Brandt et al., 2017).

Synthesis and Chemical Reactions

The synthesis processes involving 4-Methoxy-N-methylbenzeneethanamine or its related compounds are of significant interest in chemical research. Studies on the synthesis of such compounds, including conditions and yields, contribute to the broader understanding of methoxy-substituted benzenes and their applications in various chemical reactions and product formulations. These synthesis studies also explore the reaction conditions and factors affecting yields, providing a foundation for further research and development in chemical synthesis (Cai‐Guang Jian, 2000).

Corrosion Inhibition Research

In the field of materials science, compounds structurally related to 4-Methoxy-N-methylbenzeneethanamine have been investigated for their corrosion inhibiting properties. These studies focus on the efficacy of such compounds in protecting metals from corrosion, particularly in acidic environments. The findings from these studies are vital for industrial applications, including steel pickling and oil well acidization, where effective and cost-efficient corrosion inhibitors are continuously sought (Singh & Quraishi, 2016).

Fluorescent Complexes for Zn(II) Detection

Research on fluorescent complexes involving 4-Methoxy-N-methylbenzeneethanamine derivatives has shown potential applications in detecting Zn(II) ions. These studies involve synthesizing and characterizing compounds that form fluorescent complexes with Zn(II), which could be used in biological and environmental sensing applications. The development of such specific fluorophores for Zn(II) detection contributes to the advancement of analytical chemistry and sensor technology (Kimber et al., 2003).

Antimicrobial Activity Studies

Compounds related to 4-Methoxy-N-methylbenzeneethanamine have been synthesized and evaluated for their antimicrobial activities against various pathogenic strains. These studies contribute to the search for new antibacterial and antifungal agents, which is particularly relevant in the context of increasing antibiotic resistance. The research findings provide insights into the potential clinical applications of these compounds as therapeutic agents (Thomas et al., 2010).

Safety And Hazards

4-Methoxy-N-methylbenzeneethanamine can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling. Protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMWSVNNSPUNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193904
Record name Compound 48-80
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-methylbenzeneethanamine

CAS RN

4091-50-3
Record name 4-Methoxy-N-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4091-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Compound 48-80
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 48-80
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2-(4-methoxyphenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXY-N-METHYLBENZENEETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18PF78JWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WM Abraham, E Codias, A Hernandez, H Parmet… - 1985 - hero.epa.gov
Cellular changes in sheep lung bronchoalveolar lavage during late responses induced by antigen compound 48-80 4 methoxy-n-methylbenzeneethanamine-formaldehyde product …
Number of citations: 0 hero.epa.gov
NN Meky, MA Lillie, JL Ambrus - Journal of Medicine, 1984 - hero.epa.gov
DESENSITIZATION TO EXPERIMENTAL ASTHMA WITH COMPOUND 48-80 4 METHOXY-N-METHYLBENZENEETHANAMINE-FORMALDEHYDE PRODUCT | Health & Environmental Research Online (HERO) | US EPA …
Number of citations: 0 hero.epa.gov
S Okabe, H Ohtsuki, K Takeuchi - 1985 - hero.epa.gov
PATHOGENESIS OF COMPOUND 48-80 4 METHOXY-N-METHYLBENZENEETHANAMINE-FORMALDEHYDE PRODUCT-INDUCED GASTRIC LESIONS IN RATS | Health & Environmental Research …
Number of citations: 0 hero.epa.gov
H Ohtsuki, S Okabe, K Takeuchi - 1985 - hero.epa.gov
Pathogenesis of compound 48-80 4 methoxy-n-methylbenzeneethanamine-formaldehyde product-induced gastric lesions in rats | Health & Environmental Research Online (HERO) …
Number of citations: 0 hero.epa.gov
JL Ambrus, MA Lillie, NN Meky - 1984 - hero.epa.gov
Desensitization to experimental asthma with compound 48-80 4 methoxy-n-methylbenzeneethanamine-formaldehyde product | Health & Environmental Research Online (HERO) | US EPA … Desensitization to …
Number of citations: 0 hero.epa.gov
H Ohtsuki, K Takeuchi, S Okabe - Japanese Journal of Pharmacology, 1985 - hero.epa.gov
ROLE OF GASTRIC ACID AND BILE ACIDS IN THE PATHOGENESIS OF COMPOUND 48-80 4 METHOXY-N-METHYLBENZENEETHANAMINE-FORMALDEHYDE PRODUCT-INDUCED …
Number of citations: 0 hero.epa.gov
H Parmet, MW Sielczak, JS Stevenson, E Codias… - 1985 - hero.epa.gov
CELLULAR CHANGES IN SHEEP LUNG BRONCHOALVEOLAR LAVAGE DURING LATE RESPONSES INDUCED BY ANTIGEN COMPOUND 48-80 4 METHOXY-N-METHYLBENZENEETHANAMINE-FORMALDEHYDE …
Number of citations: 0 hero.epa.gov
F Janssens, J Torremans, M Janssen… - Journal of medicinal …, 1985 - ACS Publications
New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidaz Page 1 J. Med. Chem.1985, 28, 1925-1933 1925 …
Number of citations: 97 pubs.acs.org

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